molecular formula C5H9ClN2O2S2 B2864377 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride CAS No. 21151-36-0

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride

Cat. No. B2864377
CAS RN: 21151-36-0
M. Wt: 228.71
InChI Key: NDTPEVJYQUHLJU-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H8N2O2S2•HCl . It has a molecular weight of 228.72 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can be represented by the SMILES string NCc1ccc(s1)S(N)(=O)=O . The InChI code for this compound is 1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H .


Physical And Chemical Properties Analysis

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Pharmacological Applications

Thiophene-based sulfonamides, including 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride , are known for their broad pharmacological activities. They have been used extensively in the treatment of human diseases due to their antibacterial, antiviral, anticancer, anti-obesity, hypoglycemic, diuretic, and anti-neuropathic pain properties .

Molecular Docking Studies

The compound has been subjected to molecular docking studies to elucidate its mechanism of inhibition on carbonic anhydrases. It was found that the molecules inhibit the enzymes by interacting outside of the catalytic active site, with the sulfonamide and thiophene moiety playing a significant role in this inhibition .

Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Synthesis

The compound can be used in the synthesis of various thiophene derivatives. These derivatives are essential in the development of new materials and drugs. The synthesis often involves heterocyclization of various substrates, and 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride can be a key intermediate in these reactions .

Therapeutic Agent Design

Research suggests that 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride could contribute to the design of novel therapeutic agents. Its structure and inhibitory properties make it a valuable reference for developing carbonic anhydrase inhibitors .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements associated with it are H302 - H411 . The precautionary statements are P264 - P270 - P273 - P301 + P312 - P391 - P501 . It is recommended to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

5-(aminomethyl)thiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2.ClH/c6-3-4-1-2-5(10-4)11(7,8)9;/h1-2H,3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTPEVJYQUHLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21151-36-0
Record name 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride
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